molecular formula C15H18N2OS B2500680 N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide CAS No. 1197533-06-4

N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide

Cat. No. B2500680
CAS RN: 1197533-06-4
M. Wt: 274.38
InChI Key: SHXDJCDSQQFNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-471, 856, or ML-249.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinase B (AKT) and mitogen-activated protein kinase (MAPK). It may also induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. It also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide in lab experiments is its potential as a therapeutic agent for cancer and other diseases. It has also been shown to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide. One direction is to further investigate its mechanism of action and the biochemical and physiological effects of this compound. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory diseases and chronic pain. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of this compound.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide involves the reaction of 2-cyclopentylthiophenol with cyanomethyl acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-phenylacetyl chloride to yield the final product. The purity and yield of the final product can be improved by recrystallization.

Scientific Research Applications

N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

N-(cyanomethyl)-2-cyclopentylsulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c16-10-11-17(13-6-2-1-3-7-13)15(18)12-19-14-8-4-5-9-14/h1-3,6-7,14H,4-5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXDJCDSQQFNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.